molecular formula C81H163BrN3O10P B1242570 Vaxfectin CAS No. 370108-99-9

Vaxfectin

Cat. No.: B1242570
CAS No.: 370108-99-9
M. Wt: 1450.1 g/mol
InChI Key: LTOCXIVQWDANEX-UXCYUTBZSA-M
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Description

Vaxfectin is a cationic lipid-based adjuvant developed by Vical Incorporated. It is primarily used to enhance the immune response to plasmid DNA (pDNA) and protein-based vaccines. This compound has shown promise as a versatile adjuvant, boosting the immune response against a range of pathogenic antigens in preclinical models and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vaxfectin is prepared by combining cationic lipids with neutral lipids. The typical preparation involves mixing the lipids in a specific molar ratio, often 4:1, in a saline solution with sodium phosphate at pH 7.2 . The mixture is then subjected to processes that ensure the formation of stable liposomes, which are essential for its adjuvant properties.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the lipid components followed by their combination under controlled conditions to form the final adjuvant product. The process includes rigorous quality control measures to ensure consistency and efficacy. The final product is often stored under refrigerated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Vaxfectin primarily undergoes reactions typical of lipid compounds, including oxidation and hydrolysis. These reactions can affect the stability and efficacy of the adjuvant.

Common Reagents and Conditions: The preparation of this compound involves reagents such as saline solution and sodium phosphate. The reaction conditions are carefully controlled to maintain the integrity of the lipids and ensure the formation of effective liposomes .

Major Products Formed: The major product formed from the preparation of this compound is a stable liposome that can effectively deliver pDNA or protein antigens to the immune system, enhancing the immune response .

Scientific Research Applications

Vaxfectin has a wide range of applications in scientific research, particularly in the fields of immunology and vaccine development. Some key applications include:

Mechanism of Action

Vaxfectin works by forming liposomes that encapsulate the antigen (either pDNA or protein). These liposomes facilitate the delivery of the antigen to antigen-presenting cells, such as dendritic cells. Once inside the cells, the antigen is processed and presented on the cell surface, triggering an immune response. The cationic nature of this compound helps in attracting negatively charged cell membranes, enhancing the uptake of the antigen .

Comparison with Similar Compounds

    Alum (Aluminum Hydroxide): A widely used adjuvant in vaccines, but less effective with DNA vaccines.

    MF59: An oil-in-water emulsion adjuvant used in some influenza vaccines.

    AS01: A liposome-based adjuvant system used in malaria and shingles vaccines.

Uniqueness of Vaxfectin: this compound stands out due to its versatility and effectiveness with both DNA and protein-based vaccines. Unlike traditional adjuvants like alum, this compound can significantly enhance the immune response to pDNA vaccines, making it a valuable tool in modern vaccine development .

Biological Activity

Vaxfectin is a cationic lipid-based adjuvant that has garnered attention for its role in enhancing the immunogenicity of various vaccines, particularly plasmid DNA (pDNA) vaccines. Its ability to improve immune responses has been demonstrated across multiple studies, showcasing its potential in both preclinical and clinical settings.

This compound functions by promoting the delivery of antigens to immune cells, thereby enhancing the body's immune response. It facilitates the uptake of pDNA by antigen-presenting cells (APCs), leading to increased expression of the target antigens and subsequent stimulation of both humoral and cellular immunity. This mechanism is critical for eliciting robust immune responses, particularly in the context of viral infections.

Immunogenicity Studies

  • Plasmid DNA Vaccines : this compound has been shown to significantly increase the immunogenicity of pDNA vaccines. In a study involving herpes simplex virus type 2 (HSV-2), mice immunized with this compound-formulated gD2 pDNA exhibited higher serum IgG titres and improved survival rates compared to those receiving non-adjuvanted pDNA. Specifically, at a low dose (0.1 µg), only 40% of mice seroconverted without this compound, whereas all animals seroconverted at a higher dose (100 µg) when this compound was included .
  • Comparative Efficacy : In trials with various antigens, this compound formulations produced antibody responses up to 100-fold greater than naked DNA vaccines . For instance, in studies involving seasonal influenza vaccines, this compound-adjuvanted groups exhibited hemagglutination inhibition (HI) titers significantly higher than non-adjuvanted groups, demonstrating its effectiveness in enhancing vaccine potency .

Case Studies

  • HSV-2 Vaccine Efficacy : In a murine model, this compound-adjuvanted gD2 pDNA not only improved antibody responses but also reduced viral loads in vaginal and dorsal root ganglia tissues after challenge with HSV-2. This resulted in enhanced sterilizing immunity and reduced latency compared to controls .
  • Influenza Vaccine Trials : A study on this compound's application in influenza vaccines indicated a marked increase in HI titers across various strains (H1N1, H3N2) when combined with this compound. For example, HI titers reached 640 for H1N1 in adjuvanted groups versus 40 in non-adjuvanted groups .

Table 1: Immunogenicity Results of this compound-Formulated Vaccines

Vaccine TypeAntigenDose (µg)IgG Titre IncreaseSurvival Rate (%)
HSV-2gD20.140%60%
HSV-2gD2100100%100%
InfluenzaH1N115640N/A
InfluenzaH3N27.52560N/A

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials, with no significant adverse effects reported during Phase 1 studies involving healthy subjects. This aspect is crucial for its potential use in broader vaccination programs.

Properties

CAS No.

370108-99-9

Molecular Formula

C81H163BrN3O10P

Molecular Weight

1450.1 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate;3-aminopropyl-[2,3-bis[(Z)-tetradec-9-enoxy]propyl]-dimethylazanium;bromide

InChI

InChI=1S/C45H90NO8P.C36H73N2O2.BrH/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4;1-5-7-9-11-13-15-17-19-21-23-25-27-32-39-35-36(34-38(3,4)31-29-30-37)40-33-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35-43H,11-34,46H2,1-10H3,(H,49,50);11-14,36H,5-10,15-35,37H2,1-4H3;1H/q;+1;/p-1/b;13-11-,14-12-;/t37?,38?,39?,40?,41?,42?,43-;;/m1../s1

InChI Key

LTOCXIVQWDANEX-UXCYUTBZSA-M

SMILES

CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-]

Isomeric SMILES

CCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCC/C=C\CCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-]

Canonical SMILES

CCCCC=CCCCCCCCCOCC(C[N+](C)(C)CCCN)OCCCCCCCCC=CCCCC.CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Br-]

Synonyms

aminopropyl-dimethyl-myristoyleyloxy-propanaminium bromide-diphytanoylphosphatidyl-ethanolamine
DPyPE formulation
vaxfectin
VC 1052
VC-1052
VC1052

Origin of Product

United States

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